![molecular formula C10H16FNO2 B12630796 Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 919286-50-3](/img/structure/B12630796.png)
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound that features a fluorine atom and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo[3.3.1]nonane core can be synthesized through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its ability to interact with biological targets.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agrochemicals: Investigated for use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
- Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- 3-Azabicyclo[3.3.1]nonane Derivatives
Uniqueness: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
919286-50-3 |
|---|---|
Fórmula molecular |
C10H16FNO2 |
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-14-10(13)12-8-3-2-4-9(12)6-7(11)5-8/h7-9H,2-6H2,1H3 |
Clave InChI |
ZMDLFRZZMSXKHE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C2CCCC1CC(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
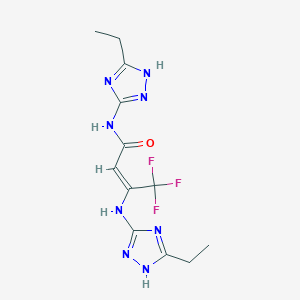
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
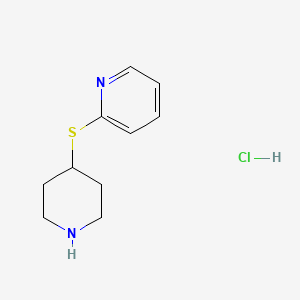
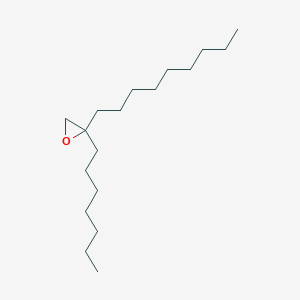
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
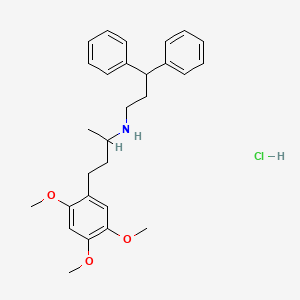
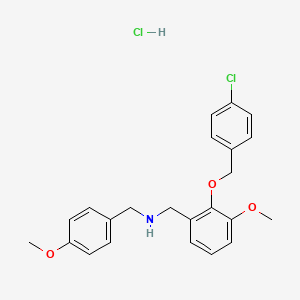
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
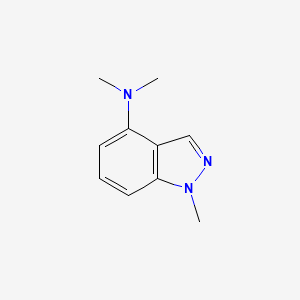
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
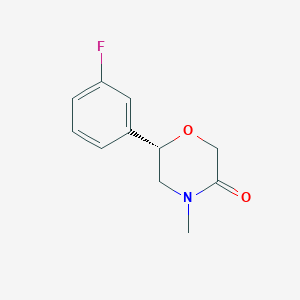
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
